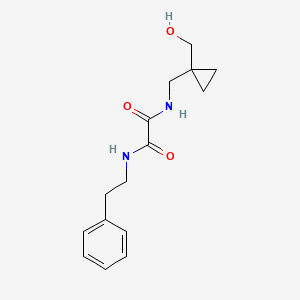

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like boiling point, density, and solubility. Unfortunately, without specific information on “N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide”, it’s not possible to provide this information .

Scientific Research Applications

Molecular Structure and Crystallography

- Structural Analysis and Tautomeric Forms : Compounds similar to N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-phenethyloxalamide, such as 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one, exhibit keto-amine tautomeric forms. Their molecular structures display strong intramolecular N-H...O hydrogen bonds, contributing to their planar configurations and potentially affecting their chemical reactivity and applications (Odabaşoǧlu et al., 2003).

Organic Synthesis and Intermediates

- Synthesis of Complex Nitrogen-Containing Compounds : N,O-Disubstituted hydroxylamines, structurally related to this compound, serve as intermediates for synthesizing complex nitrogen-containing compounds. These include natural products and their analogues, showcasing the compound's significance in the synthesis of biologically active substances (Khlestkin & Mazhukin, 2003).

Cyclopropane Chemistry

- Mechanistic Probing with N-Cyclopropyl Derivatives : Studies involving N-cyclopropyl-N-alkylanilines, related to the cyclopropyl component of the compound, assist in understanding mechanisms like nitrosation reactions. The selective cleavage of the cyclopropyl group from the aromatic amine nitrogen in these compounds provides insights into the reaction pathways and the behavior of cyclopropyl groups in chemical reactions (Loeppky & Elomari, 2000).

X-Ray Crystallography and Molecular Docking

- Structural Characterization and Bioactivity Studies : Similar hydroxymethyl pyrazole derivatives have been structurally characterized using techniques like X-ray crystallography and molecular docking. These studies not only elucidate the molecular geometry but also shed light on the potential bioactive sites, indicating the compound's relevance in medicinal chemistry and drug design (Titi et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with enzymes such as serine hydroxymethyl transferase . This enzyme plays a crucial role in the one-carbon metabolic pathway, which is essential for DNA synthesis and repair .

Biochemical Pathways

If we consider its potential interaction with serine hydroxymethyl transferase, it could influence the one-carbon metabolic pathway . This pathway is involved in various critical cellular processes, including DNA synthesis and repair, methylation reactions, and amino acid homeostasis .

Result of Action

If it does interact with serine hydroxymethyl transferase, it could potentially influence cellular processes such as dna synthesis and repair, methylation reactions, and amino acid homeostasis .

properties

IUPAC Name |

N'-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-11-15(7-8-15)10-17-14(20)13(19)16-9-6-12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYCFQVGFGJXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2453039.png)

![2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2453040.png)

![1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2453046.png)

![1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea](/img/structure/B2453052.png)

![Methyl 1-[(piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2453060.png)